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Compound of Interest

Compound Name: 4-Chloronicotinaldehyde

Cat. No.: B038066

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,
synthesis, and reactivity of 4-Chloronicotinaldehyde (CAS No. 114077-82-6). This versatile
heterocyclic aldehyde is a key building block in medicinal chemistry and materials science,
valued for its role as a precursor to a wide range of functionalized pyridine derivatives.

Chemical Properties and Structure

4-Chloronicotinaldehyde, also known as 4-Chloropyridine-3-carboxaldehyde, is a crystalline
solid at room temperature.[1] Its structure consists of a pyridine ring substituted with a chlorine
atom at the 4-position and a formyl (aldehyde) group at the 3-position. The presence of the
electron-withdrawing chlorine atom and the aldehyde group, combined with the inherent
properties of the pyridine ring, confers a unique reactivity profile to the molecule.

Physicochemical Properties

The key physicochemical properties of 4-Chloronicotinaldehyde are summarized in the table
below. While specific experimental values for melting and boiling points are not consistently
reported in publicly available literature, data for analogous compounds and supplier
specifications provide a general profile.
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Property Value Source(s)
4-chloropyridine-3-
IUPAC Name [2]
carbaldehyde
4-Chloropyridine-3-
Synonyms carboxaldehyde, 4-Chloro-3- [1]
formylpyridine
CAS Number 114077-82-6 [2]
Molecular Formula CeHaCINO [1112]
Molecular Weight 141.56 g/mol [1][2]
Appearance White to light yellow powder [1]
= 97% (typically = 98.5% b
Purity (typically Y [11[3]
HPLC)
No specific data available;
B expected to be slightly soluble
Solubility ) )
in water and soluble in
common organic solvents.
Melting Point No specific data available. [3]
Boiling Point No specific data available. [3]
0-8°C, under an inert
Storage [1]

atmosphere.

Chemical Structure

The structure of 4-Chloronicotinaldehyde is fundamental to its reactivity. The aldehyde group
is a key site for nucleophilic addition and condensation reactions, while the chlorine atom can
be displaced via nucleophilic aromatic substitution, often activated by the electron-withdrawing
nature of the pyridine ring and the adjacent aldehyde.
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Chemical Structure of 4-Chloronicotinaldehyde
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Caption: 2D structure of 4-Chloronicotinaldehyde.

Synthesis and Experimental Protocols

The primary route for the synthesis of 4-Chloronicotinaldehyde is through the directed ortho-
metalation (DoM) of a 4-halopyridine followed by formylation. This strategy offers high
regioselectivity.

General Synthesis Workflow

The synthesis generally involves the deprotonation of a 4-halopyridine at a position adjacent to
the halogen using a strong base, creating a nucleophilic organolithium intermediate. This
intermediate is then quenched with an electrophilic formylating agent.

Caption: General workflow for the synthesis of 4-Chloronicotinaldehyde.

Representative Experimental Protocol

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b038066?utm_src=pdf-body-img
https://www.benchchem.com/product/b038066?utm_src=pdf-body
https://www.benchchem.com/product/b038066?utm_src=pdf-body
https://www.benchchem.com/product/b038066?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038066?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The following protocol is a representative procedure based on the methods described by

Marsais et al. for the directed lithiation of 4-halopyridines.[4][5]

Materials:

4-Chloropyridine

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)

Anhydrous N,N-Dimethylformamide (DMF) or Ethyl Formate

Anhydrous Diethyl Ether

Saturated aqueous Ammonium Chloride (NH4Cl) solution

Anhydrous Magnesium Sulfate (MgSQOa)

Silica Gel for column chromatography

Procedure:

Preparation of the Lithium Reagent: In a flame-dried, three-necked flask under an inert
atmosphere (Argon or Nitrogen), dissolve 4-chloropyridine (1 equivalent) in anhydrous THF.
Cool the solution to -78 °C using a dry ice/acetone bath.

Lithiation: Slowly add a solution of LDA or n-BuLi (1.1 equivalents) to the cooled solution
while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature
to ensure the formation of the lithiated intermediate.

Formylation: To the cold suspension of the lithiated species, add anhydrous DMF or ethyl
formate (1.5 equivalents) dropwise. Allow the reaction to stir at -78 °C for an additional 1-2
hours.

Quenching and Work-up: Slowly warm the reaction mixture to room temperature. Quench the
reaction by the careful addition of a saturated aqueous solution of NH4ClI.
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o Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl
acetate (3 x 50 mL).

e Drying and Concentration: Combine the organic layers, dry over anhydrous MgSOa, filter,
and concentrate the solvent under reduced pressure to yield the crude product.

« Purification: Purify the crude product by flash column chromatography on silica gel, eluting
with a hexane/ethyl acetate gradient, to afford 4-Chloronicotinaldehyde as a white to light

yellow solid.

Reactivity and Applications

4-Chloronicotinaldehyde is a valuable intermediate due to the reactivity of both the aldehyde

and the chloro-substituent.
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Key Reactivity of 4-Chloronicotinaldehyde

Aldehyde Reactions

| Grignard Reaction Secondary Alcohols

Wittig Reaction —P@
A
4-Chloronicotinaldehyde 1= -

Reductive Amination —»@

Chlorine Substitution

pb| Nucleophilic Aromatic Substituted Pyridines
Substitution (SNAr) (e.g., ethers, amines)

Click to download full resolution via product page
Caption: Reactivity of 4-Chloronicotinaldehyde's functional groups.

» Aldehyde Group: The aldehyde functionality is a versatile handle for chain extension and
functionalization. It readily undergoes reactions such as reductive amination to form
substituted amines, Wittig reactions to yield alkenes, and additions of organometallic
reagents (e.g., Grignard reagents) to produce secondary alcohols.

e Chloro Group: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic
substitution (SNAr). This allows for the introduction of a variety of nucleophiles, such as
amines, alcohols, and thiols, to generate a diverse library of substituted pyridine derivatives.
This reactivity is crucial in the synthesis of pharmaceutical and agrochemical compounds.[1]
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Spectroscopic Characterization (Predicted)

While experimental spectra for 4-Chloronicotinaldehyde are not readily available in the cited
literature, the expected spectroscopic features can be predicted based on its structure and data
from analogous compounds.

4.1. 1H NMR Spectroscopy (Predicted) The 1H NMR spectrum is expected to show three
distinct signals in the aromatic region and one signal for the aldehyde proton.

o Aldehyde Proton (-CHO): A singlet, significantly downfield, expected around & 9.5-10.5 ppm.

¢ Pyridine Protons: Three signals in the aromatic region (& 7.0-9.0 ppm). The protons at
positions 2 and 6 will be doublets, and the proton at position 5 will also be a doublet, with
coupling constants typical for pyridine systems. The exact chemical shifts will be influenced
by the electron-withdrawing effects of the chlorine and aldehyde groups.

4.2. 13C NMR Spectroscopy (Predicted) The 13C NMR spectrum should display six distinct
signals.

e Carbonyl Carbon (-CHO): The aldehyde carbon will be the most downfield signal, typically in
the range of & 185-195 ppm.

o Pyridine Carbons: Five signals corresponding to the pyridine ring carbons. The carbon
bearing the chlorine (C4) and the carbons adjacent to the nitrogen will have characteristic
chemical shifts influenced by their electronic environment.

4.3. Infrared (IR) Spectroscopy (Predicted) The IR spectrum will be characterized by several
key absorption bands.

o C=0 Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700-
1720 cm-1.

o C-H Stretch (Aldehyde): Two weak bands may be observed around 2720 cm-1 and 2820 cm-
1.

e Aromatic C=C and C=N Stretches: Medium to strong bands in the 1400-1600 cm-1 region,
characteristic of the pyridine ring.
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o C-CI Stretch: A band in the fingerprint region, typically below 800 cm-1.

Safety and Handling

4-Chloronicotinaldehyde is classified as harmful and an irritant.

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).

o Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate
personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid
inhalation of dust and contact with skin and eyes.

This guide provides a foundational understanding of 4-Chloronicotinaldehyde for its
application in research and development. For specific applications, it is recommended to
consult the primary literature and perform appropriate reaction optimization and safety
assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b038066#4-chloronicotinaldehyde-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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